Bienvenue dans la boutique en ligne BenchChem!

2-piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride

Pre-formulation Salt selection Physicochemical characterization

2-Piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride is a synthetic pyridazin-3(2H)-one derivative bearing a piperidin-4-yl substituent at the N2 position and a thiophen-2-yl (2-thienyl) group at the C6 position, supplied as the hydrochloride salt. With a molecular formula of C13H16ClN3OS and a molecular weight of 297.80 g/mol , the compound incorporates a basic piperidine nitrogen (pKa ~9.9 predicted for the conjugate acid of related 2-(piperidin-4-yl)pyridazin-3(2H)-one analogs) , affording improved aqueous solubility as the HCl salt relative to the free base form (CAS 901886-38-2).

Molecular Formula C13H16ClN3OS
Molecular Weight 297.8 g/mol
CAS No. 1052522-60-7
Cat. No. B3208635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride
CAS1052522-60-7
Molecular FormulaC13H16ClN3OS
Molecular Weight297.8 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C(=O)C=CC(=N2)C3=CC=CS3.Cl
InChIInChI=1S/C13H15N3OS.ClH/c17-13-4-3-11(12-2-1-9-18-12)15-16(13)10-5-7-14-8-6-10;/h1-4,9-10,14H,5-8H2;1H
InChIKeyKLHBUUBGZHOGKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one Hydrochloride (CAS 1052522-60-7): Structural Identity and Procurement Baseline


2-Piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride is a synthetic pyridazin-3(2H)-one derivative bearing a piperidin-4-yl substituent at the N2 position and a thiophen-2-yl (2-thienyl) group at the C6 position, supplied as the hydrochloride salt [1]. With a molecular formula of C13H16ClN3OS and a molecular weight of 297.80 g/mol [1], the compound incorporates a basic piperidine nitrogen (pKa ~9.9 predicted for the conjugate acid of related 2-(piperidin-4-yl)pyridazin-3(2H)-one analogs) , affording improved aqueous solubility as the HCl salt relative to the free base form (CAS 901886-38-2) . The pyridazinone core is recognized across medicinal chemistry as a versatile pharmacophore associated with cardiovascular modulation, phosphodiesterase inhibition, and antiplatelet activity [2]. This scaffold, combined with the hydrogen-bond-capable piperidine moiety (2 H-bond donors, 4 H-bond acceptors, topological polar surface area = 72.9 Ų) [1], positions the compound as a structurally differentiated intermediate for lead optimization programs requiring both heteroaryl (thienyl) and basic amine functionality in a single synthetic module.

Why In-Class Pyridazinone Analogs Cannot Substitute for 2-Piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one Hydrochloride in Research Procurement


Although the pyridazin-3(2H)-one scaffold is broadly represented in screening libraries, structural variations at the N2 and C6 positions produce functionally divergent molecular recognition profiles that preclude simple interchange [1]. The target compound uniquely combines a basic piperidine nitrogen at N2—capable of forming salt bridges with conserved aspartate residues in kinase and phosphodiesterase active sites—with a thiophen-2-yl group at C6 that provides sulfur-mediated polar interactions and distinct π-stacking geometry compared to phenyl-substituted analogs [2]. Removal of the piperidine moiety (as in 6-(2-thienyl)pyridazin-3(2H)-one, CAS 54558-07-5) eliminates the ionizable center essential for pH-dependent solubility and target engagement [3]. Conversely, replacement of the thienyl group with phenyl eliminates the sulfur atom that participates in unique CH–S hydrogen bonds and alters the compound's metabolic soft spot profile [2]. The hydrochloride salt form (CAS 1052522-60-7) further distinguishes this entity from the free base (CAS 901886-38-2) in terms of crystallinity, hygroscopicity, and weighing accuracy during formulation . These cumulative differences mean that screening or SAR data generated with one analog cannot be extrapolated to another without risking erroneous structure–activity conclusions.

Quantitative Differentiation Evidence for 2-Piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one Hydrochloride vs. Closest Analogs


Salt Form Advantage: Aqueous Solubility and Weighing Accuracy of the Hydrochloride Salt vs. Free Base

The target compound is supplied as the hydrochloride salt (CAS 1052522-60-7, MW 297.80 g/mol) , which confers a protonated piperidine nitrogen with enhanced aqueous solubility compared to the neutral free base form (CAS 901886-38-2, MW 261.34 g/mol) . The salt form increases molecular weight by 13.9% due to HCl addition (ΔMW = +36.46 g/mol), and the resulting ionic solid exhibits reduced hygroscopicity under recommended storage conditions (sealed in dry, 2–8°C) . For procurement purposes, the hydrochloride salt offers superior weighing accuracy for sub-milligram quantities due to its higher mass and crystalline nature, and eliminates the variability in protonation state that complicates free base handling in aqueous assay buffers [1].

Pre-formulation Salt selection Physicochemical characterization

Structural Differentiation: N2-Piperidin-4-yl vs. N2-Methyl Substitution Impact on H-Bond Donor Count and Target Engagement Potential

The N2-piperidin-4-yl substituent on the target compound provides a secondary amine (NH) capable of acting as a hydrogen bond donor, increasing the total H-bond donor count to 2, compared to 0 for the closely related N2-methyl analog 2-methyl-6-(piperidin-4-yl)pyridazin-3(2H)-one (CAS 1378809-87-0) [1]. The piperidine NH exhibits a predicted conjugate acid pKa of approximately 9.9 (inferred from the structurally analogous 2-methyl-6-(piperidin-4-yl)pyridazin-3(2H)-one, predicted pKa = 9.87±0.10) . This basic center is a recognized pharmacophoric element for engaging conserved aspartate residues in kinase hinge regions and phosphodiesterase catalytic sites, a feature absent in N2-alkyl or N2-unsubstituted pyridazinone comparators [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationships

C6-Thienyl vs. C6-Phenyl Substitution: Sulfur-Mediated Polar Interactions and Metabolic Differentiation

The thiophen-2-yl group at C6 differentiates this compound from the more common 6-phenyl-pyridazinone series. Thiophene is a recognized phenyl bioisostere, but the sulfur atom introduces unique CH–S hydrogen bonding capability and alters the compound's electronic surface potential [1]. In pyridazinone cardiovascular agents, 6-thienyl substitution has been associated with distinct antiplatelet aggregation profiles: 6-thienyl-5-hydroxymethyl-4,5-dihydro-3(2H)-pyridazinone inhibited thrombin-induced platelet aggregation with an IC50 of 0.26 mM, compared to 0.25 mM for the 6-phenyl analog, suggesting near-equipotent antiplatelet activity but with potential metabolic differentiation due to thiophene's susceptibility to cytochrome P450-mediated S-oxidation rather than phenyl ring hydroxylation [2]. This metabolic divergence creates distinct metabolite profiles that must be considered when selecting a scaffold for in vivo efficacy and toxicology studies.

Bioisosterism Drug metabolism Cytochrome P450

Purity Specification and Storage Stability: 95% Purity with Defined Cold-Chain Requirements

The compound is commercially available at a standardized purity of 95% [1], with specified storage conditions of sealed, dry, 2–8°C . This contrasts with the free base analog (CAS 901886-38-2) which is also available at 95% purity but lacks explicit cold-chain storage requirements from some suppliers . The defined storage specification for the HCl salt reduces ambiguity in compound management protocols and supports batch-to-batch reproducibility. Shipping at room temperature in continental US is permitted, indicating acceptable short-term ambient stability . For procurement, the combination of defined purity (95%) and storage conditions (2–8°C, sealed dry) provides quality benchmarks that can be verified upon receipt using HPLC or LC-MS.

Quality control Compound management Reproducibility

Rotatable Bond Count and Conformational Pre-organization vs. Extended-Chain Analogs

The target compound possesses only 2 rotatable bonds [1], reflecting a relatively rigid scaffold where the piperidine ring is directly attached to the pyridazinone N2 and the thienyl group is directly attached to C6. This low rotatable bond count contrasts with extended-chain analogs such as 2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, which inserts a methylene linker, or 2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one, which adds an acetamide linker and a benzyl group (MW 393.51 g/mol) . Lower rotatable bond count is associated with reduced entropic penalty upon target binding, potentially improving ligand efficiency (LE) and providing a more rigid pharmacophore for fragment-based elaboration [2]. The direct attachment of piperidine to N2 also constrains the basic amine orientation, reducing the conformational search space in docking studies compared to linker-extended analogs.

Conformational analysis Ligand efficiency Fragment-based drug design

Pyridazinone Core as Multi-Target Pharmacophore: Cardiovascular and Anti-Inflammatory Activity Precedent

The pyridazin-3(2H)-one core has an established track record in cardiovascular drug discovery, with approved agents such as levosimendan (cardiotonic), zardaverine (PDE III/IV inhibitor), and motapizone (vasodilator) demonstrating the scaffold's clinical translatability [1]. This compound combines the pyridazinone pharmacophore with a piperidine basic center, a motif present in several preclinical c-Met kinase inhibitors showing IC50 values in the low nanomolar range (e.g., optimized pyridazinones with c-Met IC50 < 10 nM) [2]. While direct bioactivity data for the target compound is not publicly available, the convergence of the pyridazinone core with a piperidine H-bond donor and a thienyl sulfur-containing heterocycle creates a polypharmacological recognition surface that has demonstrated value across PDE, kinase, and GPCR target families [3]. For procurement, this scaffold profile supports its use as a privileged starting point for phenotypic screening and multi-target lead optimization.

Cardiovascular pharmacology Phosphodiesterase inhibition Platelet aggregation

Defined Application Scenarios for 2-Piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one Hydrochloride Based on Differentiated Evidence


Kinase Inhibitor Hit-to-Lead Programs Requiring a Rigid, N2-Basic Pyridazinone Scaffold

The compound's low rotatable bond count (n = 2) and direct N2-piperidine attachment provide a conformationally constrained pharmacophore suitable for fragment-based or structure-based kinase inhibitor design [1]. The piperidine NH serves as a hydrogen bond donor capable of engaging the kinase hinge region, a binding mode validated for related pyridazinone c-Met inhibitors [2]. The thienyl group at C6 offers a sulfur-mediated interaction point that can be exploited for selectivity engineering against kinases with cysteine residues in the solvent-exposed region. Procurement of the HCl salt ensures consistent protonation state and solubility in aqueous kinase assay buffers (e.g., 25 mM HEPES, pH 7.5), reducing DMSO co-solvent requirements during dose-response screening .

Phosphodiesterase (PDE) Inhibitor Screening with Platelet Aggregation Endpoints

The 6-thienyl-pyridazinone substructure has demonstrated antiplatelet activity in the sub-millimolar range (IC50 ≈ 0.26 mM against thrombin-induced aggregation) [1], and the addition of a basic piperidine at N2 is expected to modulate PDE isoform selectivity by engaging the catalytic site divalent cation pocket. The compound can serve as a core scaffold for synthesizing focused libraries targeting PDE3/PDE4 dual inhibition, building on the precedent of zardaverine. The HCl salt's defined cold-chain storage (2–8°C, sealed dry) preserves chemical integrity during iterative library synthesis, and the 95% purity specification provides a reliable starting point for SAR expansion [2].

Bioisosteric Replacement of Phenyl with Thienyl in Preclinical Cardiovascular Candidate Optimization

For programs seeking to replace a metabolically labile phenyl ring with a thienyl bioisostere, this compound provides a direct comparator scaffold. The thienyl group alters the metabolic soft spot from phenyl hydroxylation to thiophene S-oxidation, potentially reducing CYP-mediated clearance or shifting the metabolite profile [1]. The piperidine NH additionally provides a handle for prodrug derivatization or salt form optimization. The compound's predicted pKa of ~9.9 for the piperidine conjugate acid ensures lysosomal trapping potential can be modeled in silico prior to in vivo pharmacokinetic studies [2]. Procurement of the hydrochloride salt (vs. free base) eliminates the need for in-house salt formation and ensures batch-to-batch consistency in oral formulation screening .

Fragment-Based Screening and Scaffold Growing Using a Thienyl-Pyridazinone Core

With a molecular weight of 297.80 g/mol (HCl salt) and only 19 heavy atoms, the compound sits at the upper boundary of fragment-like chemical space (MW < 300 Da) while providing three distinct diversification vectors: the piperidine NH for amide or sulfonamide coupling, the piperidine nitrogen for N-alkylation, and the thienyl C5 position for electrophilic substitution [1]. Its low rotatable bond count (n = 2) and moderate TPSA (72.9 Ų) are consistent with good ligand efficiency potential [2]. The compound can be directly screened in fragment cocktails at 200–500 µM in biochemical assays, with the HCl salt form ensuring adequate solubility in phosphate-buffered saline (PBS) without exceeding 1% DMSO, a critical requirement for fragment-based screening cascades .

Quote Request

Request a Quote for 2-piperidin-4-yl-6-(2-thienyl)pyridazin-3(2H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.